(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a triazole ring substituted with a chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Metabolism often occurs in the liver, and excretion is typically via the kidneys .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest and apoptosis, which could potentially have anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution on the Piperazine Ring: The piperazine ring is substituted with a benzyl group through a nucleophilic substitution reaction.
Coupling of the Two Fragments: The final step involves coupling the triazole and piperazine fragments through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (4-benzylpiperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
- (4-benzylpiperazin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
Uniqueness
(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is unique due to the specific substitution pattern on the triazole ring, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-17-7-4-8-18(13-17)26-15-19(22-23-26)20(27)25-11-9-24(10-12-25)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLSILXSBIALT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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